5-Methylcytidine

Beschreibung

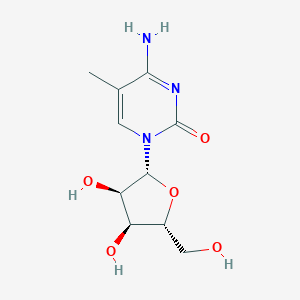

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYHVCMSTBRABG-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016977 | |

| Record name | 5-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methylcytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-61-6 | |

| Record name | 5-Methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylcytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylcytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL9PB228DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methylcytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213 °C | |

| Record name | 5-Methylcytidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000982 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Machinery and Regulatory Mechanisms of 5 Methylcytosine Modification

5-Methylcytosine (B146107) "Writer" Enzymes (Methyltransferases)

In mammals, the enzymes that catalyze the formation of 5-methylcytosine are broadly categorized into DNA methyltransferases (DNMTs) and RNA methyltransferases. epigenie.comfrontiersin.org While both types of enzymes perform the same fundamental chemical reaction, they are structurally and functionally tailored to their respective substrates.

DNA Methyltransferases (DNMTs) in 5-Methylcytosine DNA Modification.nih.govwikipedia.org

The establishment and maintenance of DNA methylation patterns are fundamental for various biological processes, including gene expression regulation and genomic stability. mdpi.com In vertebrates, this is primarily carried out by three active DNA methyltransferases: DNMT1, DNMT3A, and DNMT3B. nih.gov These enzymes are responsible for creating and perpetuating the intricate landscape of 5-methylcytosine across the genome.

The establishment of new DNA methylation patterns, a process known as de novo methylation, is predominantly carried out by DNMT3A and DNMT3B. epigenie.comnih.gov These enzymes are highly active during early embryonic development, where they are essential for setting up the initial methylation landscape. epigenie.comwikipedia.org They recognize and methylate cytosines at CpG dinucleotides that were previously unmethylated on both DNA strands. epigenie.com

While both DNMT3A and DNMT3B are crucial for development, they also exhibit some non-overlapping functions. nih.gov For instance, DNMT3B is specifically required for the methylation of centromeric minor satellite repeats. nih.gov Although highly homologous, DNMT3A and DNMT3B have distinct enzymatic behaviors and target preferences. proquest.com DNMT3A methylates CpG sites at a significantly slower rate than DNMT1 but faster than DNMT3B. wikipedia.org Comprehensive structural and enzymatic studies have revealed a multi-layered substrate-recognition mechanism that accounts for their divergent genomic methylation activities. escholarship.org For example, a hydrogen bond in the catalytic loop of DNMT3B results in lower CpG specificity compared to DNMT3A. escholarship.org

Mutations in the DNMT3B gene are associated with Immunodeficiency, Centromeric instability, and Facial anomalies (ICF) syndrome, a rare developmental disorder characterized by hypomethylation of pericentromeric repeats. nih.gov

Once DNA methylation patterns are established, they are faithfully propagated through cell division by the maintenance methyltransferase, DNMT1. epigenie.comnih.gov Following DNA replication, the parental strand retains its methylation pattern, while the newly synthesized strand is unmethylated, creating a hemimethylated state. epigenie.com DNMT1 preferentially recognizes and methylates these hemimethylated CpG sites, thus ensuring the inheritance of the established methylation pattern. epigenie.comnih.gov

DNMT1 is the most abundant DNA methyltransferase in mammalian cells and is crucial for maintaining tissue-specific gene expression patterns. epigenie.comwikipedia.org The enzyme is recruited to the replication fork through its interaction with proteins like UHRF1, which specifically binds to hemimethylated DNA. nih.gov While DNMT1's primary role is in maintenance methylation, under certain conditions, such as overexpression, it can also exhibit de novo methyltransferase activity. epigenie.comcolumbia.edu Furthermore, studies have suggested that DNMT1 may be responsible for de novo methylation at paternally imprinted genes in the male germline. columbia.edu

| Enzyme | Primary Function | Substrate Preference | Key Roles | Associated Conditions |

|---|---|---|---|---|

| DNMT1 | Maintenance Methylation | Hemimethylated DNA | Propagation of methylation patterns during cell division, maintaining tissue-specific gene expression. | Dysregulation is associated with various cancers. |

| DNMT3A | De Novo Methylation | Unmethylated and Hemimethylated DNA | Establishment of methylation patterns during development, regulation of gene expression. | Mutations are frequently found in acute myeloid leukemia (AML). |

| DNMT3B | De Novo Methylation | Unmethylated and Hemimethylated DNA | Establishment of methylation patterns, particularly at centromeric repeats. | Mutations cause Immunodeficiency, Centromeric instability, and Facial anomalies (ICF) syndrome. |

RNA Methyltransferases in 5-Methylcytosine RNA Modification.frontiersin.orgoup.comresearchgate.netresearchgate.netpnas.org

The modification of RNA with 5-methylcytosine is a widespread and dynamic process that influences various aspects of RNA metabolism, including stability, processing, and translation. frontiersin.org The enzymes responsible for catalyzing this modification are known as RNA m5C methyltransferases and primarily belong to two families: the NOP2/Sun (NSUN) family and the DNA methyltransferase-like protein 2 (DNMT2/TRDMT1). frontiersin.orgmdpi.com

The NSUN family of enzymes are the primary "writers" of m5C in a wide variety of RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA). frontiersin.orgnih.gov In humans, this family consists of seven members, NSUN1 through NSUN7. nih.govgenenames.org These enzymes all contain a conserved S-adenosyl methionine-binding domain and utilize a catalytic cysteine to form a covalent intermediate with the target cytosine during the methylation reaction. oup.comnih.gov

Each NSUN family member exhibits specificity for different types of RNA and even for specific cytosine residues within those RNAs. frontiersin.org

NSUN1 (NOP2) is primarily involved in the methylation of 28S rRNA and is essential for ribosome biogenesis. oup.comnih.gov

NSUN2 is a major m5C writer with broad substrate specificity, targeting a majority of tRNAs, as well as some mRNAs and other non-coding RNAs. oup.compnas.org It plays a role in processes like cellular differentiation and spindle stability. mdpi.com

NSUN3 and NSUN4 are located in the mitochondria and are involved in the methylation of mitochondrial tRNAs and rRNAs, respectively. researchgate.netnih.gov

NSUN5 is known to methylate rRNA. nih.gov

NSUN6 acts as a tRNA methyltransferase, targeting the 3' end of the tRNA acceptor stem. oup.com

NSUN7 has been implicated in sperm motility. nih.gov

The expression levels of NSUN enzymes can vary significantly across different tissues and cell lines. life-science-alliance.org

Despite its name and sequence homology to DNA methyltransferases, DNMT2 (also known as TRDMT1) functions primarily as an RNA methyltransferase. wikipedia.orgnih.gov Its main substrate is tRNA, specifically methylating cytosine 38 in the anticodon loop of aspartic acid tRNA (tRNA-Asp). epigenie.comwikipedia.org This modification is important for the proper folding and stability of the tRNA molecule. epigenie.com While DNMT2 has been shown to have very weak DNA methylation activity, its primary biological role is considered to be in RNA modification. epigenie.comwikipedia.org Interestingly, upon certain viral infections like HIV-1, DNMT2 can relocalize and methylate the viral mRNA, which enhances its stability and promotes virus replication. nih.gov

| Enzyme Family | Enzyme | Primary RNA Substrates | Key Functions |

|---|---|---|---|

| NOP2/Sun (NSUN) | NSUN1 | rRNA | Ribosome biogenesis |

| NSUN2 | tRNA, mRNA, ncRNA | Tissue homeostasis, spindle stability | |

| NSUN3 | mitochondrial tRNA | Mitochondrial translation | |

| NSUN4 | mitochondrial rRNA | Mitoribosome assembly | |

| NSUN5 | rRNA | Stress response | |

| NSUN6 | tRNA, mRNA | tRNA stability | |

| NSUN7 | Unknown | Sperm motility | |

| DNMT-like | DNMT2/TRDMT1 | tRNA (specifically tRNA-Asp) | tRNA stability and function |

Substrate Specificity and Localization of RNA Methyltransferases

The methylation of RNA is a critical post-transcriptional modification that influences RNA stability, localization, and function. A key family of enzymes responsible for this modification is the NOL1/NOP2/SUN domain (NSUN) family, which catalyzes the formation of 5-methylcytosine (m5C). These enzymes exhibit distinct substrate specificities and subcellular localizations, targeting various RNA species from mitochondrial transcripts to cytoplasmic ribosomal RNA.

NSUN3 in mitochondrial tRNA: NSUN3 is an RNA methyltransferase that localizes to the mitochondrial matrix. jensenlab.orgresearchgate.net Its primary substrate is the mitochondrial transfer RNA for methionine (mt-tRNA(Met)). embopress.orgembopress.org NSUN3 specifically methylates cytosine 34 (C34), which is located at the wobble position of the anticodon stem loop (ASL) of the tRNA. jensenlab.orgembopress.orgembopress.org This methylation is the initial step in a two-step process to form 5-formylcytidine (B110004) (f(5)C) at this position. jensenlab.orgnih.gov The f(5)C modification is crucial for expanding codon recognition, allowing mt-tRNA(Met) to recognize AUA and AUU codons in addition to the standard AUG codon during mitochondrial translation. jensenlab.orgnih.gov The structural integrity of the ASL is essential for NSUN3 recognition and subsequent methylation, and mutations that disrupt this structure can lead to mitochondrial diseases. embopress.orgembopress.orgnih.gov

NSUN4 in mitochondrial rRNA: NSUN4 is a dual-function protein located in the mitochondria. nih.govnih.gov It functions as an m5C methyltransferase that specifically methylates cytosine 911 (m5C911) in the 12S ribosomal RNA (rRNA) of the mitochondrial small ribosomal subunit (SSU). nih.govnih.gov In addition to its catalytic role, NSUN4, in a complex with the MTERF4 protein, is essential for the proper assembly of the SSU and the large subunit (LSU) to form a functional monosome. nih.govnih.gov This dual role suggests that NSUN4 acts as a key quality control checkpoint, linking rRNA modification to the final steps of mitoribosome biogenesis to ensure only mature subunits are assembled. nih.govnih.govplos.org

Table 1: Substrate Specificity and Localization of Key RNA Methyltransferases

| Enzyme | Localization | RNA Substrate | Specificity (Target Site) | Function of Modification |

|---|---|---|---|---|

| NSUN3 | Mitochondria | mt-tRNA(Met) | Cytosine 34 (wobble position) | Initiates formation of f5C to expand codon recognition jensenlab.orgembopress.org |

| NSUN4 | Mitochondria | 12S mt-rRNA | Cytosine 911 | rRNA modification; Ribosome assembly nih.govnih.gov |

| NSUN1 | Cytoplasm/Nucleus | 26S/28S rRNA | e.g., C2982 in C. elegans | Regulation of specific mRNA translation nih.govresearchgate.net |

| NSUN5 | Cytoplasm/Nucleus | 25S/26S/28S rRNA | e.g., C2381 in C. elegans | Ribosome conformation; Translational fidelity; Lifespan modulation nih.govrepec.org |

5-Methylcytosine "Eraser" Enzymes (Demethylases)

While DNA methylation was once considered a stable, long-term epigenetic mark, it is now understood to be a dynamic and reversible process. nih.gov The removal of the methyl group from 5-methylcytosine is accomplished not by direct excision of the methyl group, but through a sophisticated enzymatic pathway involving oxidation and DNA repair. This process, known as active DNA demethylation, is primarily orchestrated by the Ten-Eleven Translocation (TET) family of enzymes and the subsequent base excision repair (BER) pathway. nih.govmdpi.com

Ten-Eleven Translocation (TET) Family of Dioxygenases (TET1, TET2, TET3)

The discovery of the TET family of enzymes was a major breakthrough in understanding active DNA demethylation. epigenie.comfrontiersin.org These enzymes—TET1, TET2, and TET3—are alpha-ketoglutarate and Fe(II)-dependent dioxygenases that initiate the process of erasing DNA methylation marks. wikipedia.orgtaylorandfrancis.com The three TET proteins possess 5mC oxidase activity but have different expression patterns and domain structures, suggesting distinct roles in development and disease. epigenie.comwikipedia.org For instance, TET1 and TET2 are commonly found in embryonic stem cells, while TET3 is prominent in the germ line. epigenie.comfrontiersin.org

The core function of the TET enzymes is the iterative oxidation of the methyl group of 5-methylcytosine (5mC). nih.govresearchgate.net This process occurs in a sequential, multi-step reaction:

5mC to 5hmC: TET enzymes first catalyze the hydroxylation of 5mC to produce 5-hydroxymethylcytosine (B124674) (5hmC). frontiersin.orgwikipedia.orgnih.gov

5hmC to 5fC: 5hmC can be further oxidized by TET enzymes to generate 5-formylcytosine (B1664653) (5fC). wikipedia.orgresearchgate.netacs.org

5fC to 5caC: Finally, TET enzymes can oxidize 5fC to create 5-carboxylcytosine (5caC). wikipedia.orgresearchgate.netacs.org

This cascade of reactions converts the relatively stable 5mC mark into a series of oxidized intermediates. taylorandfrancis.comoup.com While 5hmC can be a stable epigenetic mark in its own right, 5fC and 5caC are generally considered transient intermediates in the demethylation pathway, as they are rapidly recognized and processed by the DNA repair machinery. nih.govtaylorandfrancis.com

The TET-catalyzed oxidation of 5mC is the foundational step in active DNA demethylation, a process that occurs independently of DNA replication. oup.comnih.gov By converting 5mC to its oxidized derivatives (5hmC, 5fC, and 5caC), TET enzymes create substrates for the Base Excision Repair (BER) pathway. nih.gov This TET-BER pathway allows for the targeted removal and replacement of a methylated cytosine with an unmodified cytosine, thereby erasing the epigenetic mark and enabling dynamic regulation of gene expression. nih.govmdpi.com This active demethylation is critical during major epigenetic reprogramming events, such as in the early embryo and in germ cell development. wikipedia.orgoup.com

Thymine-DNA-Glycosylase (TDG) in Demethylation Pathway

Following the oxidation of 5mC by TET enzymes, the Thymine-DNA-Glycosylase (TDG) plays a crucial role in the subsequent steps of the demethylation pathway. nih.govmdpi.com TDG is a key enzyme in the Base Excision Repair (BER) pathway that recognizes and excises the advanced oxidation products, 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC). oup.comwikipedia.org

TDG acts as a DNA glycosylase, cleaving the N-glycosidic bond between the modified base (5fC or 5caC) and the deoxyribose sugar backbone of the DNA. nih.gov This action creates an apurinic/apyrimidinic (AP) site, also known as an abasic site. nih.gov The AP site is then processed by other components of the BER machinery, including AP endonuclease, DNA polymerase, and DNA ligase, which ultimately results in the insertion of an unmodified cytosine, completing the demethylation process. nih.govnih.gov The robust activity of TDG on 5fC and 5caC contributes to the very low steady-state levels of these modifications found in the genome. nih.gov

ALKBH1 as an RNA m5C Demethylase

While the TET enzymes are central to DNA demethylation, other enzymes from the same superfamily of Fe(II)/alpha-ketoglutarate-dependent dioxygenases are involved in modifying RNA. ALKBH1 (alkB homolog 1) is one such enzyme.

ALKBH1 has been identified as a multifunctional RNA dioxygenase. nih.gov In the context of 5-methylcytosine, ALKBH1 is responsible for the second step in the modification of the wobble position (C34) of mitochondrial tRNA(Met). embopress.orgnih.gov After NSUN3 methylates C34 to m5C, ALKBH1 catalyzes the oxidation of this m5C to 5-formylcytidine (f5C). embopress.orgnih.gov This f5C modification is essential for the efficient translation of non-universal AUA codons in mammalian mitochondria. nih.gov

In addition to this oxidative activity, ALKBH1 also functions as a true demethylase for a different RNA modification, N1-methyladenosine (m1A), in both cytoplasmic and mitochondrial tRNAs. nih.govnih.gov This demonstrates that enzymes within this dioxygenase family can have diverse functions, acting as hydroxylases that initiate a repair pathway or as direct demethylases, depending on the substrate.

Table 2: Key Enzymes in 5-Methylcytosine Demethylation Pathways

| Enzyme Family | Enzyme(s) | Substrate | Product(s) | Pathway | Function |

|---|---|---|---|---|---|

| TET Dioxygenases | TET1, TET2, TET3 | 5-methylcytosine (5mC) | 5hmC, 5fC, 5caC | Active DNA Demethylation | Initiates the oxidative cascade to erase DNA methylation marks nih.govwikipedia.org |

| DNA Glycosylases | TDG | 5-formylcytosine (5fC), 5-carboxylcytosine (5caC) | Abasic (AP) Site | Base Excision Repair (BER) | Excises oxidized cytosine bases to allow for replacement with unmodified cytosine nih.govoup.com |

| AlkB Dioxygenases | ALKBH1 | 5-methylcytosine (m5C) in mt-tRNA(Met) | 5-formylcytidine (f5C) | RNA Modification | Oxidizes m5C to f5C, enabling expanded codon recognition in mitochondria embopress.orgnih.gov |

5-Methylcytosine "Reader" Proteins (Binding Proteins)

The biological functions of 5-methylcytosine (m5C) modifications in nucleic acids are primarily executed by a class of proteins known as "reader" proteins. These proteins specifically recognize and bind to m5C-modified sites, thereby translating the epigenetic mark into downstream cellular activities.

Identification of m5C Reader Proteins

A growing body of research has identified several key proteins that act as readers for m5C in RNA. These proteins are crucial for mediating the regulatory effects of this modification. Through various experimental approaches, including quantitative proteomics and RNA pulldown assays, a number of m5C binding proteins have been characterized. frontiersin.org

Key identified m5C reader proteins include:

ALYREF (Aly/REF Export Factor): Also known as THOC4, ALYREF was one of the first identified nuclear m5C readers. nih.govfrontiersin.org It plays a pivotal role in the export of mRNA from the nucleus to the cytoplasm. nih.govmdpi.com

YBX1 (Y-Box Binding Protein 1): This protein is a multifunctional RNA-binding protein that recognizes m5C modifications and is involved in regulating RNA stability and translation. nih.govresearchgate.netresearchgate.net

YBX2 (Y-Box Binding Protein 2): As a homolog of YBX1, YBX2 also functions as an m5C binding protein. frontiersin.org

RAD52: Initially known for its role in DNA repair, RAD52 has also been identified as an m5C reader protein. frontiersin.org

YTHDF2 (YTH Domain Family 2): While primarily known as a reader for N6-methyladenosine (m6A), YTHDF2 has been shown to also bind to m5C in RNA, suggesting a broader role in post-transcriptional regulation. escholarship.orgnih.govresearchgate.netsemanticscholar.orgnih.gov

FMRP (Fragile X Mental Retardation Protein): This protein has been implicated as a potential m5C reader, linking this RNA modification to neurological functions. frontiersin.org

SRSF2 (Serine/Arginine-Rich Splicing Factor 2): A key splicing factor, SRSF2 has been identified as a reader of m5C on mRNA, providing a direct link between RNA methylation and the splicing machinery. nih.govgustaveroussy.frresearchgate.netcornell.edunih.gov

| Reader Protein | Primary Function in m5C Recognition |

|---|---|

| ALYREF | Mediates nuclear export of m5C-modified mRNA. nih.gov |

| YBX1 | Enhances the stability and translation of m5C-modified mRNA. nih.govresearchgate.net |

| YBX2 | Binds to m5C-modified RNAs. frontiersin.org |

| RAD52 | Recognizes m5C modifications. frontiersin.org |

| YTHDF2 | Binds to m5C in rRNA and modulates its maturation. escholarship.orgnih.govresearchgate.netsemanticscholar.orgnih.gov |

| FMRP | Implicated as a potential m5C reader. frontiersin.org |

| SRSF2 | Recognizes m5C on mRNA and influences alternative splicing. nih.govgustaveroussy.frresearchgate.net |

Mechanisms of Reader-Mediated Regulation of 5-Methylcytosine-Modified Nucleic Acids

The binding of reader proteins to m5C-modified nucleic acids initiates a cascade of regulatory events that influence various aspects of RNA metabolism and function.

Several m5C reader proteins play a direct role in controlling the stability of RNA molecules. YBX1, for instance, recognizes m5C-modified mRNA and enhances its stability. nih.govresearchgate.net This stabilization is often achieved by recruiting other proteins that protect the mRNA from degradation. For example, in certain cancers, YBX1 recruits the protein PABPC1 to m5C-modified mRNA, thereby maintaining its stability and promoting disease progression. nih.gov Similarly, ALYREF has been shown to enhance the stability of specific mRNAs, such as EGFR mRNA in hepatocellular carcinoma, by binding to their m5C-modified regions. nih.gov The serine/arginine-rich splicing factor 2 (SRSF2) also affects RNA stability in the context of its role as an m5C reader. researchgate.net

A critical step in gene expression for eukaryotic cells is the export of mature mRNA from the nucleus to the cytoplasm for translation. The m5C modification, in conjunction with its reader protein ALYREF, plays a significant role in this process. nih.govresearchgate.netnih.govnih.gov ALYREF functions as an mRNA export adaptor, specifically recognizing and binding to m5C-modified mRNAs within the nucleus. nih.gov This binding event facilitates the transport of the mRNA through the nuclear pore complex into the cytoplasm. Depletion of ALYREF leads to the nuclear retention of m5C-methylated transcripts, highlighting its essential role in this pathway. mdpi.com This mechanism ensures that properly modified and processed mRNAs are efficiently delivered to the translational machinery.

The presence of 5-methylcytosine in mRNA can directly influence the efficiency of protein synthesis. Reader proteins are key mediators of this regulatory function. YBX1 has been shown to promote the translation of m5C-modified mRNAs. nih.gov By binding to these modified transcripts, YBX1 can facilitate their association with ribosomes and translation initiation factors. This can lead to an upregulation of protein expression from specific genes. The interplay between m5C modifications and reader proteins provides a dynamic layer of control over gene expression at the translational level.

The concept of RNA nucleation involves the initiation of ribonucleoprotein (RNP) complex assembly. The assembly of these complexes is crucial for various aspects of RNA processing and function. The specific binding of reader proteins to m5C sites can serve as a nucleation point for the recruitment of other protein factors, thereby initiating the formation of larger RNP complexes. This process is integral to the downstream functions mediated by the reader proteins, such as splicing and export.

Complex Interplay and Dynamic Regulation of m5C Writers, Erasers, and Readers

The post-transcriptional modification of RNA by 5-methylcytosine (m5C) is a dynamic and reversible process, meticulously controlled by a coordinated network of proteins. This network consists of "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m5C-binding proteins) that collectively dictate the fate and function of m5C-modified RNA molecules. nih.govnih.govresearchgate.netresearchgate.net The intricate interplay between these factors ensures precise spatiotemporal regulation of gene expression and is crucial for a multitude of cellular processes. nih.govfrontiersin.org

The regulation of m5C modification is not a linear process but rather a complex web of interactions. The expression and activity of writers, erasers, and readers are themselves subject to regulation by various signaling pathways and cellular cues. For instance, upstream factors can modulate the expression of these key proteins. The E3 ubiquitin-protein ligase SIAH1 can shorten the half-life of the YBX1 protein, thereby reducing its stability and protein levels. In another example, Hypoxia-inducible factor-1α (HIF-1α) can bind to the promoter region of ALYREF, influencing its expression.

The functional consequences of m5C modification are ultimately determined by the specific reader proteins that are recruited to the methylated site. These readers translate the epigenetic mark into a functional outcome, such as altered RNA stability, enhanced nuclear export, or modulated translation. mdpi.comfrontiersin.org The dynamic nature of these interactions allows cells to rapidly respond to developmental cues and environmental stimuli by fine-tuning the expression of specific genes.

A pivotal aspect of this regulatory network is the direct functional dependency between the writers and readers. The writers, by depositing the m5C mark, create a binding platform for the readers, which in turn execute the downstream effects.

One of the well-characterized writer-reader axes involves the methyltransferase NSUN2 and the reader proteins ALYREF and Y-box binding protein 1 (YBX1). researchgate.netlatrobe.edu.aumdpi.comnih.govfrontiersin.org NSUN2 is responsible for placing m5C modifications on a variety of RNAs, including messenger RNA (mRNA). researchgate.netlatrobe.edu.au Once methylated, these mRNAs can be recognized by specific reader proteins.

The reader protein ALYREF has been identified as a key player in the nuclear export of m5C-modified mRNAs. mdpi.comresearchgate.netlatrobe.edu.au In vitro and in vivo studies have demonstrated that ALYREF specifically recognizes m5C marks deposited by NSUN2. researchgate.netlatrobe.edu.au This interaction is crucial for the efficient shuttling of these mRNAs from the nucleus to the cytoplasm for translation. Depletion of NSUN2 has been shown to impair the nuclear-cytoplasmic shuttling of ALYREF and reduce its RNA-binding affinity, leading to the nuclear retention of target transcripts. mdpi.comresearchgate.netlatrobe.edu.au

Another critical reader protein, YBX1, often works in concert with NSUN2 to regulate mRNA stability. mdpi.comnih.govfrontiersin.org Research has shown that NSUN2-mediated m5C modification of specific transcripts, such as HGH1 and KRT13, creates binding sites for YBX1. nih.govfrontiersin.org The binding of YBX1 to these m5C-modified mRNAs enhances their stability, protecting them from degradation and ultimately leading to increased protein expression. mdpi.comnih.govfrontiersin.org This NSUN2-YBX1 axis has been implicated in the progression of various cancers, including breast cancer and cervical cancer. nih.govfrontiersin.org

The interplay is further complicated by the action of "eraser" enzymes, which can reverse the m5C modification. The Ten-eleven translocation (TET) family of enzymes, particularly TET2, can oxidize 5-methylcytosine to 5-hydroxymethylcytosine (5hmC). pnas.orguchicago.eduoup.com This conversion can, in turn, affect the binding of reader proteins.

Recent findings have revealed a sequential writer-eraser-reader mechanism that governs RNA degradation. In one such pathway, the writer NSUN5 deposits an m5C mark on chromatin-associated RNA (caRNA). pnas.org Subsequently, the eraser TET2 is recruited and oxidizes the m5C to 5hmC. pnas.org This newly formed 5hmC mark is then specifically recognized by the reader protein RBFOX2, which facilitates the degradation of the modified RNA. pnas.org This elegant mechanism demonstrates how the coordinated action of a writer, an eraser, and a specialized reader can precisely control the turnover of specific RNA molecules.

In other contexts, the absence or inhibition of erasers can lead to the accumulation of m5C, thereby strengthening the writer-reader interaction. For example, a deficiency in TET2 leads to the accumulation of m5C on target mRNAs. This hypermethylation is then read by YBX1, which enhances the stability and expression of these transcripts. oup.com This interplay highlights how the balance between writer and eraser activity can fine-tune the cellular response mediated by reader proteins.

Table 1: Key Proteins in the Dynamic Regulation of m5C Modification

| Role | Protein Family/Protein | Function | Interacting Partners | Downstream Effect |

|---|---|---|---|---|

| Writer | NSUN2 | Catalyzes m5C methylation on mRNA and tRNA. researchgate.netlatrobe.edu.aumdpi.comnih.govfrontiersin.org | ALYREF, YBX1 | Creates binding sites for reader proteins. researchgate.netlatrobe.edu.aumdpi.comnih.govfrontiersin.org |

| Writer | NSUN5 | Catalyzes m5C methylation on chromatin-associated RNA. pnas.org | TET2, RBFOX2 | Initiates a degradation pathway for target RNA. pnas.org |

| Eraser | TET2 | Oxidizes 5-methylcytosine (m5C) to 5-hydroxymethylcytosine (5hmC). pnas.orguchicago.eduoup.com | NSUN5, YBX1 | Can either antagonize reader binding or create a binding site for a different reader. pnas.orgoup.com |

| Reader | ALYREF | Recognizes m5C-modified mRNA. mdpi.comresearchgate.netlatrobe.edu.au | NSUN2 | Mediates nuclear export of target mRNA. mdpi.comresearchgate.netlatrobe.edu.au |

| Reader | YBX1 | Recognizes and binds to m5C-modified mRNA. mdpi.comnih.govfrontiersin.org | NSUN2 | Enhances the stability of target mRNA. mdpi.comnih.govfrontiersin.org |

| Reader | RBFOX2 | Specifically recognizes 5hmC-modified chromatin-associated RNA. pnas.org | TET2 | Facilitates the degradation of target RNA. pnas.org |

Table 2: Research Findings on the Interplay of m5C Regulatory Proteins

| Writer | Eraser | Reader | Target RNA | Cellular Context | Functional Outcome | Reference |

|---|---|---|---|---|---|---|

| NSUN2 | - | ALYREF | Various mRNAs | Mammalian cells | Enhanced nuclear export of mRNA. | researchgate.netlatrobe.edu.au |

| NSUN2 | - | YBX1 | HGH1 mRNA | Breast cancer cells | Increased mRNA stability and protein synthesis, promoting cancer progression. | nih.govnih.gov |

| NSUN2 | - | YBX1 | KRT13 mRNA | Cervical cancer cells | Increased mRNA stability, promoting cell migration and invasion. | frontiersin.org |

| NSUN5 | TET2 | RBFOX2 | CTNNB1 caRNA | Glioma cells | Sequential modification leading to RNA degradation and immune evasion modulation. | pnas.org |

Biological Functions and Molecular Mechanisms of 5 Methylcytosine

Gene Expression Regulation

The methylation of cytosine is a fundamental mechanism for controlling gene expression at multiple levels, from the transcription of DNA into RNA to the post-transcriptional fate of RNA molecules. wikipedia.orgoup.comfrontiersin.org

Transcriptional Control via DNA Methylation

In mammals, DNA methylation predominantly occurs at CpG dinucleotides (a cytosine followed by a guanine). wikipedia.orgnih.gov The pattern of methylation across the genome is a key determinant of transcriptional activity. nih.govahajournals.org

The methylation of CpG sites within the promoter regions of genes is a well-established mechanism for transcriptional silencing. nih.govnih.gov Promoters, particularly those rich in CpG dinucleotides known as CpG islands, are typically unmethylated in actively transcribed genes. wikipedia.org When these regions become methylated, a process often referred to as de novo methylation, it can lead to the stable inactivation of the associated gene. nih.gov

This silencing effect is achieved primarily by impeding the binding of transcription factors to their DNA recognition sites. mdpi.com The presence of a methyl group in the major groove of the DNA can physically obstruct the protein machinery required to initiate transcription. wikipedia.org Transformed neoplastic cells often exhibit altered DNA methylation patterns, where de novo methylation at promoter regions contributes to the silencing of tumor suppressor genes. nih.gov Studies on human genes regulated by methylation show a distinct enrichment of 5mCpG dinucleotides in promoter regions, highlighting this as a common regulatory code. nih.gov

In contrast to the clear silencing role of promoter methylation, the function of 5-methylcytosine (B146107) within the body of a gene (introns and exons) is more complex and is often associated with active transcription. nih.gov High levels of 5mC, and its oxidized derivative 5hmC, are frequently found in the bodies of actively expressed genes, particularly in a tissue-specific manner. nih.govbiorxiv.org

Research suggests that gene body methylation may not simply be a marker of active genes but plays a functional role in modulating the transcriptional process. One proposed function is the buffering of gene expression noise. biorxiv.org Studies in Arabidopsis thaliana have shown that genes with low levels of gene body methylation exhibit higher variability in expression, and the loss of this methylation leads to a significant increase in expression noise. biorxiv.org Furthermore, intragenic methylation has been implicated in the regulation of alternative splicing of pre-mRNA, a process that allows a single gene to code for multiple proteins. nih.gov The conversion of 5mC to 5hmC within gene bodies has been correlated with increased transcriptional efficiency. nih.gov

DNA methylation is a cornerstone of epigenetic regulation because it fundamentally influences chromatin architecture—the physical packaging of DNA within the nucleus. nih.gov Methylated DNA can recruit specific proteins that, in turn, modify histones, the proteins around which DNA is wound. This interplay leads to a more condensed chromatin structure, known as heterochromatin, which is generally inaccessible to transcription factors and thus transcriptionally silent. nih.govwikipedia.org

Conversely, the state of DNA methylation can be dynamic. The oxidation of 5mC to 5hmC by TET enzymes is a key step in demethylation and is correlated with a more open chromatin state and enhancer activation. nih.govnih.gov For example, at certain enhancer regions, the oxidation of 5mC facilitates chromatin opening, which is necessary for the binding of specific pioneer transcription factors like MEIS1. nih.govnih.gov The ability to map chromatin accessibility at base-pair resolution has confirmed this principle, showing "footprints" devoid of methylation where transcription factors are bound to DNA, surrounded by methylated, inaccessible regions. youtube.com

| Enzyme Family | Specific Enzyme(s) | Function | Target Molecule | References |

|---|---|---|---|---|

| DNA Methyltransferases (DNMTs) | DNMT1, DNMT3A, DNMT3B | Establish and maintain 5mC patterns ("Writers") | DNA | wikipedia.orgnih.govnih.gov |

| Ten-eleven translocation (TET) | TET1, TET2, TET3 | Oxidize 5mC to 5hmC, initiating demethylation ("Erasers") | DNA | nih.govmdpi.comnih.gov |

| NOL1/NOP2/Sun (NSUN) | NSUN1, NSUN2, NSUN3, NSUN4, NSUN5 | Catalyze m5C formation in RNA ("Writers") | RNA (tRNA, rRNA, mRNA) | oup.comnih.govnih.gov |

| AlkB Homolog (ALKBH) | ALKBH1 | Oxidizes m5C in tRNA ("Eraser") | RNA (tRNA) | nih.gov |

Post-Transcriptional Control via RNA Modification

Beyond its role in DNA, 5-methylcytidine (m5C) is a widespread and crucial modification in various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). oup.comnih.govnih.gov This modification occurs after transcription and is a key component of the "epitranscriptome," which governs RNA metabolism, stability, and translation. oup.comfrontiersin.org The regulation of m5C in RNA is dynamically controlled by "writer" enzymes that add the methyl group, "erasers" that remove it, and "reader" proteins that recognize the modification and enact its functional consequences. oup.com

One of the primary functions of m5C modification in RNA is to regulate its stability. oup.comnih.gov The presence of m5C can protect an RNA molecule from being broken down by cellular enzymes. frontiersin.orgnih.gov For instance, m5C modifications mediated by the enzymes NSUN2 and DNMT2 have been shown to maintain the stability of tRNAs by preventing their degradation under conditions of oxidative stress. frontiersin.org

In messenger RNA, m5C modification also plays a critical role in stability. A key discovery in this area is the function of the m5C "reader" protein YBX1. nih.gov YBX1 recognizes and binds to m5C-modified sites on mRNA and then recruits other stabilizing proteins, such as ELAVL1, to protect the mRNA from degradation. nih.gov This mechanism has been shown to be important in processes ranging from embryonic development, where m5C stabilizes maternal mRNAs, to the progression of certain diseases. nih.gov While the bulk of m5C residues in RNA appear to be stable, the enzymatic conversion of m5C to its derivatives, such as 5-hydroxymethylcytidine (B44077) (hm5C), may lead to transcripts that are less stable or are targeted for further metabolic processing. nih.govacs.org

| RNA Type | Modifying Enzyme ("Writer") | Reader Protein | Observed Effect on Stability | References |

|---|---|---|---|---|

| tRNA | NSUN2, DNMT2 | Not specified | Protects tRNA from endonucleolytic cleavage and degradation, especially under stress. | frontiersin.orgnih.gov |

| mRNA (e.g., HDGF) | NSUN2 | YBX1 | YBX1 binds to m5C and recruits ELAVL1 to stabilize the mRNA transcript. | nih.gov |

| Maternal mRNA (Zebrafish) | Nsun2 | YBX1/PABPC1A | Stabilizes maternal mRNAs during the maternal-to-zygotic transition. | nih.gov |

| rRNA | NSUN1 | Not specified | m5C modification is fundamental for proper ribosome biogenesis and assembly. | nih.govnih.gov |

RNA Nuclear Export and Localization

The post-transcriptional modification of messenger RNA (mRNA) with 5-methylcytosine (m5C) is a key regulator of its journey from the nucleus to the cytoplasm. nih.govnih.govfrontiersin.org This process is critical for proper gene expression, as mRNA must be exported from the nucleus to be translated into protein.

Research has identified that m5C marks on mRNA facilitate its export through the specific recognition by the mRNA export adaptor protein ALYREF. nih.govnih.govnih.gov ALYREF acts as a "reader" of the m5C modification, binding to m5C-containing mRNAs, particularly in guanine-cytosine (GC)-rich regions, and mediating their transport out of the nucleus. nih.govnih.govsigmaaldrich.com The primary "writer" of these crucial m5C marks on mRNA is the methyltransferase NSUN2. nih.govnih.gov

This mechanism highlights a sophisticated layer of gene regulation where the chemical modification of an mRNA molecule dictates its subcellular localization and subsequent availability for protein synthesis. nih.govnih.gov The targeted methylation by NSUN2 and the subsequent recognition and export by ALYREF ensure that specific transcripts are efficiently moved to the cytoplasm for translation. nih.govsigmaaldrich.com

Translation Efficiency and Fidelity

The presence of this compound (m5C) in RNA molecules, particularly transfer RNA (tRNA) and messenger RNA (mRNA), has a significant and complex impact on the efficiency and accuracy of protein synthesis. nih.govnih.govnih.gov

In tRNA, m5C modifications are crucial for maintaining tRNA stability and structure. nih.govresearchgate.net For instance, methylation of tRNA-Asp by the enzyme DNMT2 protects the tRNA from degradation and ensures the precise synthesis of proteins. nih.govplos.org This modification can influence the correct pairing between the codon on the mRNA and the anticodon on the tRNA, thereby enhancing the fidelity of translation. nih.gov Furthermore, oxidation of m5C to 5-hydroxymethylcytosine (B124674) (hm5C) in tRNA, mediated by TET enzymes, has been shown to promote translation, suggesting a dynamic regulatory role for cytosine modifications in this process. researchgate.net

In mRNA, the effect of m5C on translation is highly dependent on its location within the transcript. nih.govnih.gov The enzyme NSUN2 is a major methyltransferase for mRNA. nih.gov Its activity can either enhance or inhibit translation depending on the context.

| m5C Location in mRNA | Effect on Translation | Example Target Gene | Reference |

|---|---|---|---|

| 5' Untranslated Region (UTR) | Inhibition | p27 | nih.gov |

| 3' Untranslated Region (UTR) | Inhibition | p57Kip2 | nih.gov |

| Coding Sequence (CDS) | Negative Correlation with Efficiency | General Observation | nih.gov |

| 3' Untranslated Region (UTR) | Positive Correlation with Efficiency | General Observation | nih.gov |

This location-dependent regulation indicates that m5C is part of a sophisticated code that fine-tunes the production of specific proteins. nih.gov

Roles in Genome Stability and Integrity

DNA methylation, the addition of a methyl group to cytosine to form 5-methylcytosine (5mC), is fundamental to maintaining the stability and integrity of the genome. frontiersin.orgtaylorandfrancis.comfrontiersin.org Its role extends from preventing unwanted genetic rearrangements to ensuring accurate DNA repair.

One of the critical functions of 5mC is the transcriptional silencing of repetitive DNA elements and transposons. nih.gov These mobile genetic elements constitute a large portion of the genome and, if activated, can insert themselves into new locations, potentially causing mutations and genomic instability. DNA methylation effectively keeps these elements suppressed.

DNA methylation also plays a direct role in the DNA damage response (DDR). frontiersin.org Aberrant methylation patterns can lead to genomic instability, and mice lacking the maintenance methyltransferase DNMT1 exhibit genetic instability. frontiersin.org The process of deamination, where a cytosine is converted to uracil (B121893), is a common form of DNA damage. While uracil is efficiently recognized and repaired, the deamination of 5-methylcytosine results in thymine, a standard DNA base. wikipedia.orgwikipedia.org This C-to-T conversion can lead to transition mutations if not corrected by specialized repair enzymes like thymine-DNA glycosylase (TDG). plos.orgwikipedia.org

Furthermore, DNA methylation contributes to the stability of heterochromatin, the densely packed regions of chromosomes, particularly at centromeres and telomeres. Proper methylation in these areas helps prevent chromosomal translocations and other structural abnormalities. frontiersin.org The interplay between DNA methylation and DNA repair pathways is complex, with enzymes involved in methylation, like DNMTs, and demethylation, like TET proteins, having established roles in the crosstalk between epigenetic regulation and genome maintenance. frontiersin.org

Involvement in Cellular Processes and Differentiation

5-Methylcytosine is a master regulator that orchestrates a wide range of fundamental cellular processes, from the cell cycle and development to the establishment of unique cellular identities. frontiersin.orgtaylorandfrancis.com

Cell Proliferation, Migration, Invasion, and Apoptosis

The regulation of DNA and RNA methylation is deeply intertwined with cellular behaviors that are hallmarks of cancer, including proliferation, migration, invasion, and programmed cell death (apoptosis). frontiersin.orgnih.govresearchgate.net Aberrant methylation patterns are a common feature of cancer cells, leading to the inappropriate silencing of tumor suppressor genes or the activation of oncogenes. plos.orgresearchgate.net

The enzymes that control methylation levels are key players in this process. For example, the suppression of the DNA methyltransferase maintenance enzyme UHRF1 can inhibit cell proliferation by inducing cell cycle arrest and apoptosis. frontiersin.orgnih.gov Likewise, knocking down the RNA methyltransferase NSUN2 has been shown to significantly reduce the migration and invasion capabilities of cancer cells. nih.gov Conversely, changes in the m5C landscape on mRNA are associated with cancer cell survival, proliferation, and invasion. frontiersin.org The use of demethylating agents has demonstrated that reversing aberrant hypermethylation can reactivate pro-apoptotic proteins and inhibit the proliferation and migration of cancer cells. mdpi.com

Embryonic Development and Stem Cell Differentiation

DNA methylation is essential for normal mammalian development, guiding the differentiation of embryonic stem cells (ESCs) into the diverse cell types that make up an organism. frontiersin.orgnih.gov This process involves extensive, programmed changes in the methylation landscape of the genome.

During early embryogenesis, de novo methyltransferases, DNMT3A and DNMT3B, establish new methylation patterns. frontiersin.orgnih.gov These patterns are crucial for silencing pluripotency-associated factors and activating lineage-specific genes, thereby committing cells to a particular fate. frontiersin.orgnih.gov The importance of these enzymes is highlighted by the fact that their deletion in mice leads to embryonic or early postnatal death. frontiersin.org

Interestingly, non-CpG methylation is a distinctive feature of pluripotent stem cells, such as ESCs and induced pluripotent stem cells (iPSCs), but is rare in most differentiated adult cells. nih.govnih.gov The process of differentiation is also heavily influenced by the oxidation of 5mC to 5-hydroxymethylcytosine (5hmC) by TET enzymes. frontiersin.org High levels of 5hmC are found in ESCs and are associated with genes poised for developmental regulation. nih.govnih.govwikipedia.org A reduction in 5hmC levels can impair the self-renewal capacity of ESCs, underscoring the dynamic interplay of methylation and demethylation in controlling cell fate. wikipedia.org

Genomic Imprinting and X-Chromosome Inactivation

5-Methylcytosine is the central epigenetic mark responsible for two classic examples of parent-of-origin-specific gene silencing: genomic imprinting and X-chromosome inactivation. frontiersin.orgnih.govnih.gov

Genomic imprinting is a phenomenon where a small subset of genes is expressed from only one parental allele (either the mother's or the father's). nih.govgeneticeducation.co.inwikipedia.org This monoallelic expression is controlled by differentially methylated regions (DMRs) that acquire their specific methylation patterns during the formation of sperm or egg cells. biologists.comnih.gov This "imprint" is then maintained in the somatic cells of the offspring. nih.govbiologists.com The methylation mark typically silences one of the alleles, often by preventing the binding of regulatory proteins or by promoting a repressive chromatin state. geneticeducation.co.inbiologists.com Proper imprinting is critical for normal development, and its disruption is linked to several human disorders, including Prader-Willi and Angelman syndromes. nih.govwikipedia.org

X-chromosome inactivation (XCI) is the process that ensures dosage compensation for X-linked genes between males (XY) and females (XX). nih.govwikipedia.org In females, one of the two X chromosomes is almost entirely silenced early in development. nih.govbiorxiv.org DNA methylation is a key mechanism for establishing and maintaining this silent state. wikipedia.orgbiorxiv.org The inactive X chromosome (Xi) is characterized by hypermethylation of gene promoters compared to the active X chromosome (Xa), which contributes to the stable transcriptional silencing of the genes on the Xi. biorxiv.orgoup.com This process is essential for normal female development. biorxiv.org

Cellular Stress Responses

The modification of RNA by this compound (m5C) plays a significant role in the cellular response to various stressors, including oxidative stress. This epitranscriptomic mark, primarily installed by enzymes such as NSUN2 and DNMT2, contributes to the maintenance of cellular homeostasis and can influence cell fate under stressful conditions. nih.govnih.gov

The RNA methyltransferase NSUN2 has been shown to be a key player in the response to oxidative stress. nih.gov Under such conditions, NSUN2 can methylate specific mRNAs, leading to enhanced translation of proteins involved in stress adaptation. nih.gov For instance, NSUN2-mediated methylation of p21 mRNA, in cooperation with m6A methylation, enhances its translation, contributing to the cellular senescence program triggered by oxidative stress. nih.gov Furthermore, NSUN2 is essential for human dermal fibroblasts to adapt their cell cycle in response to arsenite-induced oxidative stress, a process linked to a decrease in methylated C34 in tRNALeu(CAA). nih.gov In human umbilical vein endothelial cells (HUVECs), NSUN2-mediated methylation of SHC mRNA enhances its translation, leading to an increase in reactive oxygen species (ROS) and accelerated senescence in response to oxidative stress. nih.gov

The DNA methyltransferase homolog DNMT2 also participates in the cellular stress response through its tRNA methyltransferase activity. nih.govnih.gov DNMT2-mediated methylation of tRNAAsp(GUC) at position C38 is crucial for protecting the tRNA from cleavage during heat shock in Drosophila. nih.gov In mice, the absence of DNMT2-mediated methylation leads to the fragmentation of tRNAs. nih.gov Under stress conditions, DNMT2 has been observed to localize to cytoplasmic stress granules and RNA-processing bodies, suggesting its active involvement in the stress response machinery. nih.gov Silencing of DNMT2 can lead to increased oxidative stress and genomic instability. nih.gov

A critical mechanism by which m5C in tRNA contributes to the stress response is by preventing the endonucleolytic cleavage of tRNAs. In the absence of NSUN2-mediated methylation, tRNAs are more susceptible to cleavage by enzymes like angiogenin, leading to the accumulation of 5′ tRNA-derived small RNA fragments (tRFs). nih.gov These fragments can inhibit protein synthesis and activate stress pathways, ultimately leading to increased apoptosis in response to oxidative stress. nih.gov This highlights the protective role of tRNA methylation in maintaining translational capacity and cell survival under stress.

Ribosome Assembly and Function

This compound modifications within ribosomal RNA (rRNA) are fundamental for the proper assembly and function of ribosomes, the cellular machinery responsible for protein synthesis. These modifications are strategically located in functionally important regions of the ribosome, contributing to the stability of rRNA structure and influencing the translation process. nih.govnih.gov

In eukaryotes, several m5C sites have been identified in the large subunit (LSU) rRNA. For instance, in human 28S rRNA, m5C is found at positions C3782 and C4447. nih.govnih.gov The methylation at C4447 is catalyzed by NOP2 (also known as NSUN1), while the modification at C3782 is introduced by NSUN5. nih.govnih.gov The presence of NOP2, rather than its methyltransferase activity itself, is essential for pre-rRNA processing and ribosome biogenesis. nih.gov On the other hand, the loss of m5C at position 2278 has been linked to impaired structural stability of the 60S ribosomal subunit and the recruitment of mRNAs related to the oxidative stress response to polysomes, suggesting a role for this modification in modulating translation under stress. nih.gov

Deficiency in the mammalian NSUN5 enzyme, which methylates 28S rRNA, leads to alterations in the ribosome that affect total protein synthesis, ultimately impacting cell size and proliferation. nih.gov This is thought to be due to the role of m5C3782 in maintaining the tertiary structure of the rRNA-tRNA-mRNA complex. nih.gov In the three-dimensional structure of the ribosome, m5C residues in rRNA are often located in close proximity to functionally critical sites, such as the peptidyl transferase center and the decoding site. nih.gov This positioning suggests that m5C modifications can directly influence key ribosomal activities, including tRNA binding, peptide bond formation, and translational accuracy. nih.gov

Furthermore, m5C modifications are also found in mitochondrial rRNA (mt-rRNA). NSUN4 is responsible for methylating the 12S mt-rRNA, a modification that is important for the assembly of the mitochondrial ribosome. nih.gov NSUN2 has also been found to localize to mitochondria and introduce m5C into mitochondrial tRNAs, highlighting the importance of this modification in mitochondrial protein synthesis. nih.gov

Table 1: this compound in Ribosomal RNA

| rRNA Type | Position of m5C | Methyltransferase | Organism | Functional Implication |

|---|---|---|---|---|

| 28S rRNA | C4447 | NOP2/NSUN1 | Human | Ribosome biogenesis |

| 28S rRNA | C3782 | NSUN5 | Human | Affects total protein synthesis, cell size, and proliferation |

| 25S rRNA | C2870 | Nop2 | Yeast | Nop2's role in pre-rRNA processing is independent of this methylation |

| 16S rRNA | C967 | Fmu/RsmB | E. coli | Located near the paromomycin (B158545) binding site, potentially influencing decoding |

| 12S mt-rRNA | - | NSUN4 | Mammalian | Promotes mitochondrial ribosome assembly |

Crosstalk with Other Epigenetic and Epitranscriptomic Modifications

The biological functions of this compound are intricately connected with other epigenetic and epitranscriptomic modifications, forming a complex regulatory network that fine-tunes gene expression. This crosstalk occurs at multiple levels, including DNA methylation, histone modifications, and other RNA modifications like N6-methyladenosine (m6A). nih.govwikipedia.orgnih.gov

A notable example of crosstalk is the interplay between m5C and m6A RNA modifications. nih.gov In response to oxidative stress, NSUN2-mediated m5C methylation and METTL3/METT14-mediated m6A methylation can synergistically enhance the translation of p21 mRNA, a key regulator of the cell cycle. nih.gov This suggests a cooperative mechanism where different RNA modifications work in concert to mount a cellular response.

Furthermore, there is a well-established crosstalk between DNA methylation and histone modifications. wikipedia.orgnih.govnih.gov DNA methylation at CpG islands in promoter regions is often associated with repressive histone marks, such as the trimethylation of histone H3 at lysine (B10760008) 9 (H3K9me3), leading to gene silencing. nih.gov Conversely, active gene promoters are typically characterized by low DNA methylation and the presence of activating histone marks like H3K4 trimethylation (H3K4me3). nih.gov The enzymes that "write" and "read" these marks can influence each other's activity. For example, some DNA methyltransferases can be recruited to specific genomic locations by histone modifications, while methylated DNA can, in turn, recruit histone-modifying enzymes. nih.govnih.gov This interplay creates a feedback loop that reinforces a particular chromatin state and gene expression pattern. researchgate.net

The relationship between DNA methylation and gene expression is itself complex. While methylation in promoter regions generally leads to transcriptional repression, methylation within the gene body has been positively correlated with gene expression in some contexts. nih.gov The interaction between DNA 5mC and RNA m6A methylation adds another layer of regulation, with RNA methylation showing a strong influence on gene expression. nih.gov Under conditions of oxidative stress, the repair of oxidative DNA damage in the form of 8-oxoguanine (8-oxoG) by the enzyme OGG1 can lead to the recruitment of TET enzymes, which oxidize neighboring 5-methylcytosine (5mC) in DNA, initiating a demethylation process. mdpi.com This highlights a direct link between DNA damage repair and the dynamic regulation of DNA methylation.

Context-Dependent Functional Variability of 5-Methylcytosine

The functional consequences of this compound are not universal but are highly dependent on the specific biological context. This variability is evident across different cell types, developmental stages, and subcellular localizations, as well as in the context of disease. nih.govnih.govwikipedia.orgresearchgate.net

The levels and distribution of 5-methylcytosine vary significantly among different tissues and cell types. wikipedia.org For instance, in the context of DNA methylation, the brain has one of the highest levels of 5-methylcytosine, while other tissues have considerably lower amounts. wikipedia.org This tissue-specific distribution suggests that 5-methylcytosine plays distinct roles in different organs. In the nervous system, the derivative 5-hydroxymethylcytosine (5hmC), which is formed from the oxidation of 5mC, is particularly abundant and is associated with active gene expression and neurodevelopment. nih.govwikipedia.orgnih.gov The function of 5-methylcytosine can also be altered in disease states. In many cancers, there are widespread changes in DNA methylation patterns, with global hypomethylation and promoter-specific hypermethylation of tumor suppressor genes being common features. wikipedia.orgnih.gov

The subcellular localization of this compound also dictates its function. In the nucleus, m5C in mRNA has been implicated in regulating mRNA stability and nuclear export. nih.gov In contrast, in the mitochondria, m5C modifications in both tRNA and rRNA are crucial for the proper functioning of the mitochondrial translation machinery. nih.govnih.gov The enzymes responsible for these modifications can also have distinct subcellular distributions, with some being predominantly nuclear and others also localizing to the mitochondria. nih.govnih.govmdpi.com

The role of 5-methylcytosine can even be contradictory depending on the specific circumstances. For example, while NSUN2-mediated methylation can promote premature senescence in response to oxidative stress, it has also been shown to delay replicative senescence under normal growth conditions. nih.gov In the context of mRNA, m5C has been found in both untranslated regions (UTRs) and coding sequences, suggesting it can have multiple, location-dependent roles in regulating mRNA translation and stability. researchgate.net For instance, m5C in the 5' UTR has been associated with weakly translated mRNAs, while in other contexts, it may protect transcripts from degradation. researchgate.net This context-dependent functional variability underscores the complexity of epitranscriptomic regulation and highlights the need to consider the specific cellular environment when interpreting the role of this compound.

Role of 5 Methylcytidine in Health and Disease

Cancer Biology and Oncogenesis

5-Methylcytosine (B146107) (5mC), a key epigenetic modification, plays a pivotal role in the regulation of gene expression and the maintenance of genomic stability. The aberrant methylation of cytosine residues in DNA is a well-established hallmark of cancer, contributing to both the initiation and progression of tumors. This dysregulation manifests as both global hypomethylation, leading to genomic instability, and localized hypermethylation, which can silence tumor suppressor genes.

Mechanisms of 5-Methylcytosine in Tumor Initiation and Progression

The process of DNA methylation is a dynamic one, governed by the interplay of DNA methyltransferases (DNMTs) and the Ten-Eleven Translocation (TET) family of enzymes. DNMTs are responsible for establishing and maintaining methylation patterns, while TET enzymes mediate the oxidation of 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), a step in the demethylation pathway. nih.govnih.gov Disruption of this delicate balance is a fundamental mechanism in tumorigenesis. frontiersin.org

One of the primary ways in which aberrant 5mC contributes to cancer is through the silencing of tumor suppressor genes . nih.gov Hypermethylation of CpG islands, which are CpG-rich regions often located in the promoter regions of genes, can lead to the transcriptional repression of genes that normally control cell growth and proliferation. This epigenetic silencing can be as effective as a genetic mutation in inactivating these crucial gatekeepers of cellular health.

The transition from 5mC to its oxidized derivatives, including 5hmC, 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), is also implicated in cancer. A global loss of 5hmC is a frequent observation in various tumors, suggesting that the disruption of the demethylation process is a key event in oncogenesis. oup.com This loss of 5hmC can precede and be associated with subsequent hypermethylation at specific gene promoters. cngb.org

| Enzyme Family | Function in Methylation Dynamics | Role in Cancer |

| DNA Methyltransferases (DNMTs) | Establish and maintain 5-methylcytosine patterns. | Overexpression can lead to hypermethylation and silencing of tumor suppressor genes. |

| Ten-Eleven Translocation (TET) Enzymes | Oxidize 5-methylcytosine to 5-hydroxymethylcytosine, initiating demethylation. | Loss of function can lead to a decrease in 5hmC and contribute to aberrant hypermethylation. |

Specific Cancer Types and Their Association with 5-Methylcytosine Dysregulation

The patterns of 5mC dysregulation are not uniform across all cancers; rather, they exhibit tumor-specific signatures that can have diagnostic and prognostic implications.

In hepatocellular carcinoma (HCC), aberrant DNA methylation is a frequent and early event. The levels of 5mC and its derivatives are significantly altered, with a notable decrease in global 5hmC and 5fC content observed even in the early stages of the disease. nih.gov This decrease is associated with a poorer prognosis for patients. nih.gov

Studies have shown that specific 5mC-based subtypes of HCC can predict clinical outcomes and the tumor microenvironment. frontiersin.orgnih.gov For instance, a high "5-methylcytosine score" has been linked to lower anti-tumor immunity and a worse prognosis. frontiersin.orgnih.gov The dysregulation of m5C regulators, such as the upregulation of most and downregulation of NSUN6 and NSUN7, is also a characteristic feature of HCC. nih.gov Furthermore, specific methylation patterns, such as the hypermethylation of certain genes and the hypomethylation of others like LINE-1, contribute to the development and progression of liver cancer. nih.gov The m5C reader protein YBX1 has been shown to bind to TPM3 in an m5C-dependent manner, promoting HCC progression. doaj.org

| Finding in Hepatocellular Carcinoma | Implication |

| Decreased global 5hmC and 5fC levels nih.gov | Associated with early-stage disease and poor prognosis. |

| High "5-methylcytosine score" frontiersin.orgnih.gov | Correlates with lower anti-tumor immunity and worse patient outcomes. |

| Dysregulation of m5C regulators nih.gov | Indicates a widespread disruption of the methylation machinery. |

| YBX1-TPM3 interaction doaj.org | A specific mechanism by which m5C promotes tumor progression. |

DNA methylation is a prominent epigenetic marker in esophageal cancer (EC), with both hypermethylation and hypomethylation events driving tumorigenesis. nih.gov Hypermethylation of the promoter regions of tumor suppressor genes, such as p16INK4A, is an early event in the development of esophageal cancer. nih.gov The methylation status of certain genes, like MGMT, has been investigated as a potential biomarker to predict the response to therapies such as temozolomide. carcinogenesis.com

The discovery of 5hmC patterns in the circulating cell-free DNA (cfDNA) of esophageal cancer patients has opened new avenues for non-invasive diagnosis. nih.gov These cfDNA methylation signatures can distinguish cancer patients from healthy individuals and are often unique to esophageal cancer when compared to other malignancies. nih.gov Demethylating agents like 5-azacytidine (B1684299) have shown promise in preclinical and clinical studies by reactivating silenced tumor suppressor genes, suggesting a potential therapeutic strategy for esophageal cancer. nih.gov

In breast cancer, the level of 5-methylcytosine has been shown to correlate with the malignancy of tumors. nih.gov Aberrant methylation patterns are a key feature, with both hypermethylation and hypomethylation of specific genes observed. tandfonline.com For example, distinct patterns of m5C modification have been identified in breast cancer brain metastasis, suggesting a role for this epigenetic mark in the metastatic process. tandfonline.comtandfonline.comnih.gov

The conversion of 5mC to 5hmC by TET enzymes is also a critical process in breast cancer. nih.govmdpi.com Reduced levels of 5hmC have been observed in breast cancer tissues compared to normal tissues, and this decrease is often associated with tumor progression and metastasis. nih.gov DNA methylation signatures found in the blood have shown potential as early detection markers for fatal breast cancers, sometimes identifying the disease months before a conventional diagnosis. youtube.com

| Finding in Breast Cancer | Implication |

| Correlation of 5mC levels with malignancy nih.gov | Higher methylation may indicate a more aggressive tumor. |

| Distinct m5C patterns in brain metastasis tandfonline.comtandfonline.comnih.gov | Suggests a role for methylation in the spread of cancer. |

| Reduced 5hmC levels nih.gov | Associated with tumor progression and metastasis. |

| Blood-based methylation signatures youtube.com | Potential for early and non-invasive cancer detection. |

Pancreatic cancer is characterized by widespread aberrant DNA methylation. elsevierpure.comjohnshopkins.edu Numerous genes are found to be hypermethylated in pancreatic cancer cells compared to normal pancreatic duct cells. elsevierpure.com This includes genes involved in critical cellular processes, and their silencing through methylation contributes to the aggressive nature of the disease.

A scoring system based on the expression of m5C regulators, termed the "m5C-score," has been developed and shown to predict prognosis and response to therapy in pancreatic ductal adenocarcinoma (PDAC). nih.govfrontiersin.org A high m5C-score is often associated with more aggressive tumor subtypes and a poorer prognosis. nih.govfrontiersin.org Furthermore, changes in 5-hydroxymethylcytosine (5hmC) in circulating cell-free DNA are being explored as a non-invasive method for the early detection of pancreatic cancer. nih.gov These 5hmC signatures are found in genes related to pancreas development and cancer pathogenesis. nih.gov

| Finding in Pancreatic Cancer | Implication |

| Widespread aberrant hypermethylation elsevierpure.comjohnshopkins.edu | A fundamental characteristic of the disease, affecting numerous genes. |

| Prognostic "m5C-score" nih.govfrontiersin.org | A potential tool to stratify patients and guide treatment decisions. |

| 5hmC signatures in cfDNA nih.gov | A promising avenue for early and non-invasive diagnosis. |

Bladder Cancer

In urothelial carcinoma of the bladder (UCB), 5-methylcytosine plays a significant role in disease pathogenesis. researchgate.netnih.gov Research has revealed that m5C is a widespread modification in messenger RNA (mRNA) in UCB. researchgate.netscinapse.io Specifically, numerous oncogene mRNAs exhibit hypermethylated m5C sites, which is causally linked to their upregulation. researchgate.netnih.gov This process involves the m5C 'reader' protein Y-box binding protein 1 (YBX1), which recognizes the m5C modification and stabilizes the target mRNA by recruiting another protein, ELAVL1. researchgate.netnih.gov

The methyltransferase NSUN2 and the reader protein YBX1 have been shown to drive the pathogenesis of UCB by targeting an m5C site in the 3' untranslated region of hepatoma-derived growth factor (HDGF). nih.gov Clinically, the high co-expression of NSUN2, YBX1, and HDGF is predictive of the poorest survival outcomes for patients. nih.gov Furthermore, the landscape of 5mC regulators is altered in bladder cancer, with most regulators showing significantly higher expression in tumor tissues compared to normal tissues. nih.gov This dysregulation contributes to shaping the tumor microenvironment, influencing genomic stability and cancer cell identity. nih.gov

| Key Factor | Role in Bladder Cancer | Clinical Significance | Citation |

| m5C on mRNA | Hypermethylation of oncogene mRNAs leads to their upregulation and stabilization. | Contributes to tumor growth and pathogenesis. | researchgate.netnih.gov |

| NSUN2 | A methyltransferase that adds m5C to specific mRNAs, including HDGF. | High expression linked to poor prognosis. | nih.gov |

| YBX1 | An m5C 'reader' protein that recognizes and binds to m5C-modified mRNA, enhancing its stability. | High expression linked to poor prognosis. | researchgate.netnih.gov |

| HDGF | An oncogene whose mRNA is stabilized by the NSUN2/YBX1 m5C mechanism. | High expression linked to poorest survival. | nih.gov |

Ovarian Cancer

The expression and function of 5mC regulatory factors are also implicated in ovarian cancer, which is often associated with a poor prognosis. nih.govbvsalud.org Studies have identified distinct molecular subtypes of ovarian cancer based on the expression of m5C regulatory factors, and these subtypes are associated with different prognoses and clinicopathological features. nih.gov This suggests that m5C-related genes play a critical role in the malignant progression of ovarian cancer. nih.gov

| Feature | Finding in Ovarian Cancer | Implication | Citation |

| m5C Regulators | Expression patterns define molecular subtypes with different clinical outcomes. | Critical role in tumor progression. | nih.gov |

| Prognostic Signature | A four-gene m5C signature can predict overall survival. | Useful as an independent prognostic factor. | nih.gov |

| p53 Gene | Promoter methylation is observed in ovarian cancer tissue. | Potential as a screening tool for ovarian cancer. | spandidos-publications.com |

| 5-hmC | Studied as a potential biomarker. | May aid in diagnosis, prognosis, and identifying therapeutic targets. | nih.gov |

Hematological Malignancies (e.g., Leukemia)

In hematological cancers, the dynamics of 5-methylcytosine are profoundly dysregulated. nih.gov This is often linked to mutations in the Ten-Eleven-Translocation (TET) family of enzymes, which are responsible for oxidizing 5mC to 5-hydroxymethylcytosine (5hmC) as the first step in DNA demethylation. nih.govnih.gov Inactivating mutations in the TET2 gene are frequently found in a wide array of both myeloid and lymphoid malignancies, including chronic myelomonocytic leukemia (CMML) and myelodysplastic syndromes (MDS). nih.gov This establishes TET2 as a bona fide tumor suppressor in these diseases. nih.gov